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Abstract
Phosphonoacetaldehyde, with CAS number 16051-76-6, is a key intermediate in the

biosynthesis and degradation of phosphonates—a class of organophosphorus compounds

characterized by a stable carbon-phosphorus (C-P) bond. Its structural similarity to

acetaldehyde and its role in crucial metabolic pathways make it a molecule of significant

interest in biochemistry, microbiology, and drug development. This technical guide provides a

comprehensive overview of the chemical and physical properties, synthesis, biological roles,

and safety considerations of phosphonoacetaldehyde, supported by experimental data and

pathway visualizations.

Chemical and Physical Properties
Phosphonoacetaldehyde, systematically named (2-oxoethyl)phosphonic acid, is a

phosphonic acid derivative of acetaldehyde.[1] Its chemical structure consists of an aldehyde

functional group attached to a methylene bridge, which is in turn bonded to a phosphonic acid

moiety.

Table 1: General and Physicochemical Properties of Phosphonoacetaldehyde
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Property Value Source

CAS Number 16051-76-6 [1]

Molecular Formula C₂H₅O₄P [1]

Molecular Weight 124.03 g/mol [1]

IUPAC Name (2-oxoethyl)phosphonic acid [1]

Synonyms
2-Phosphonoacetaldehyde,

Acetylphosphonate
[1]

Density 1.589 g/cm³ (Predicted) [2]

Boiling Point
350 °C at 760 mmHg

(Predicted)
[2]

Flash Point 165.5 °C (Predicted) [2]

Refractive Index 1.461 (Predicted) [2]

Vapor Pressure
7.78E-06 mmHg at 25°C

(Predicted)
[2]

Note: Experimental data for many physical properties are not readily available in the literature.

The values presented are primarily from computational predictions.

Spectroscopic Data
Detailed experimental spectroscopic data for phosphonoacetaldehyde is not extensively

published. However, based on the known structure and general principles of spectroscopy for

phosphonates, the following characteristics can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would be expected to show signals for the aldehydic proton and the

methylene protons. The aldehydic proton would appear as a triplet due to coupling with the

adjacent methylene protons. The methylene protons would appear as a doublet of doublets

due to coupling with both the aldehydic proton and the phosphorus atom.
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¹³C NMR: Two signals would be expected: one for the carbonyl carbon of the aldehyde and

another for the methylene carbon. Both signals would exhibit coupling to the phosphorus

atom.

³¹P NMR: A single resonance would be expected, likely with proton coupling, appearing as a

triplet. The chemical shift would be in the typical range for alkylphosphonates.[3][4][5]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of phosphonoacetaldehyde would be characterized by absorption bands

corresponding to its functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the phosphonic

acid group.[6]

C=O stretch: A strong absorption around 1720-1740 cm⁻¹ for the aldehyde carbonyl group.

P=O stretch: A strong band in the range of 1200-1300 cm⁻¹.

P-O-H and C-P stretches: Multiple bands in the fingerprint region.

2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and fragmentation patterns

characteristic of the loss of the aldehyde group, water, and portions of the phosphonic acid

moiety. Electrospray ionization (ESI) mass spectrometry has been used to detect covalent

intermediates of enzymes with phosphonoacetaldehyde.[7]

Synthesis
Phosphonoacetaldehyde can be synthesized through both chemical and enzymatic methods.

3.1. Chemical Synthesis

While a specific, detailed protocol for the chemical synthesis of phosphonoacetaldehyde is

not widely available, general methods for the synthesis of α-oxo phosphonates can be adapted.

One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a
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trialkyl phosphite with a halo-aldehyde or its protected form.[8] Subsequent hydrolysis of the

resulting phosphonate ester would yield phosphonoacetaldehyde.

3.2. Enzymatic Synthesis

A well-documented method for the synthesis of radiolabeled phosphonoacetaldehyde
involves a three-enzyme system. This method is particularly useful for producing tracers for

metabolic and mechanistic studies.

Experimental Protocol: Enzymatic Synthesis of [¹⁴C]-Phosphonoacetaldehyde

Materials:

[2-¹⁴C]pyruvate

ATP (Adenosine triphosphate)

Inorganic phosphate (Pi)

Pyruvate phosphate dikinase (PPDK)

Inorganic pyrophosphatase

Phosphoenolpyruvate (PEP) mutase

Phosphonopyruvate decarboxylase

Reaction buffer (e.g., 50 mM K⁺Hepes, pH 7.5)

MgCl₂

Thiamine diphosphate

Procedure:

Synthesis of [2-¹⁴C]PEP:

Incubate [2-¹⁴C]pyruvate with ATP, Pi, PPDK, and inorganic pyrophosphatase. The

pyrophosphatase drives the reaction towards PEP formation by hydrolyzing the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1330135
https://www.benchchem.com/product/b103672?utm_src=pdf-body
https://www.benchchem.com/product/b103672?utm_src=pdf-body
https://www.benchchem.com/product/b103672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pyrophosphate byproduct.

Purify the resulting [2-¹⁴C]PEP using an appropriate chromatographic method (e.g., DEAE

Sepharose column).

Conversion to [1-¹⁴C]Phosphonoacetaldehyde:

Incubate the purified [2-¹⁴C]PEP with PEP mutase and phosphonopyruvate decarboxylase

in a reaction buffer containing MgCl₂ and thiamine diphosphate.

The reaction proceeds via the formation of phosphonopyruvate, which is then

decarboxylated to phosphonoacetaldehyde.

The enzymes can be removed by ultrafiltration.

The workflow for this enzymatic synthesis is illustrated in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phosphonoacetaldehyde | C2H5O4P | CID 490 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. phosphonoacetaldehyde | CAS#:16051-76-6 | Chemsrc [chemsrc.com]

3. 31Phosphorus NMR [chem.ch.huji.ac.il]

4. trilinkbiotech.com [trilinkbiotech.com]

5. nmr.oxinst.com [nmr.oxinst.com]

6. chemguide.co.uk [chemguide.co.uk]

7. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in
phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]

8. Diethyl (2-amino-2-oxoethyl)phosphonate | 5464-68-6 | Benchchem [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b103672?utm_src=pdf-body-img
https://www.benchchem.com/product/b103672?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Phosphonoacetaldehyde
https://www.chemsrc.com/en/cas/16051-76-6_781797.html
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/p.html
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://nmr.oxinst.com/assets/uploads/X_Pulse_Application_Note_28_Analysing_phosphorus_containing_compounds_using_31P_Benchtop_NMR_1.pdf
https://www.chemguide.co.uk/analysis/ir/interpret.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4313731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4313731/
https://www.benchchem.com/product/b1330135
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to
Phosphonoacetaldehyde (CAS 16051-76-6)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b103672#phosphonoacetaldehyde-cas-number-
16051-76-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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